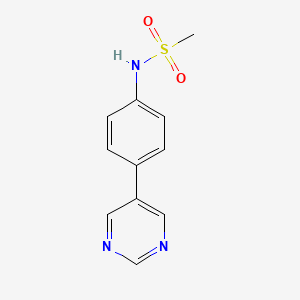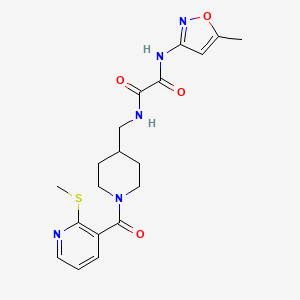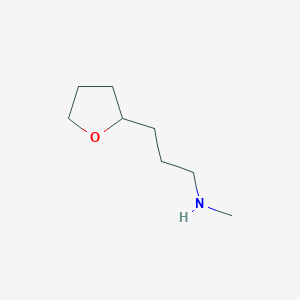![molecular formula C11H22ClNO B2880651 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride CAS No. 2138511-20-1](/img/structure/B2880651.png)
1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a spirocyclic amine that has a unique structure, which makes it an attractive candidate for use in drug discovery and other scientific research applications.
Applications De Recherche Scientifique
Antihypertensive Applications
Research on 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a structurally related compound, highlights its potential antihypertensive effects. Studies involving the synthesis and screening of these compounds have identified them as potent antihypertensive agents in spontaneously hypertensive rats, suggesting a similar potential for 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride. The antihypertensive activity of these compounds primarily results from peripheral alpha 1-adrenoceptor blockade, indicating a mechanism of action that may be relevant to the hydrochloride derivative (Clark et al., 1983).
Synthetic Strategies and Biological Activity
The synthesis of spiroaminals, including those related to 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride, has been extensively studied due to their significant biological activities. These compounds are central to various natural and synthetic products with notable biological activities, making them key targets for chemical synthesis. The review by Sinibaldi and Canet (2008) explores different strategies developed for synthesizing these spiroaminals, underscoring the broad interest in their potential applications (Sinibaldi & Canet, 2008).
Chronic Kidney Disease Treatment
A study by Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors with oral activity, suggesting their utility in treating chronic kidney diseases. These compounds, including a specific example that demonstrated excellent sEH inhibitory activity and bioavailability, offer insights into the therapeutic potential of related compounds such as 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride in similar applications (Kato et al., 2014).
Conformational Analysis and Stereochemistry
The conformational analysis of 1-oxaspiro[5.5]undecanes provides a powerful probe for understanding the endo and exo anomeric effects in acetals, which is crucial for the synthesis and activity of spiro compounds like 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride. This research has implications for the design and synthesis of biologically active compounds with specific stereochemical configurations (Deslongchamps & Pothier, 1990).
Exploration of Spirocyclic Derivatives as Antibacterial Agents
A study by Lukin et al. (2022) on the derivatives of 1-oxa-9-azaspiro[5.5]undecane, similar to 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride, investigated their application in synthesizing new fluoroquinolone derivatives with antibacterial properties. This research demonstrates the potential of spirocyclic compounds in developing targeted therapies against specific bacterial strains, expanding the scope of 1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride's applications in medicinal chemistry (Lukin et al., 2022).
Propriétés
IUPAC Name |
1-oxaspiro[4.6]undecan-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11;/h10H,1-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWWBBMVIIXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxaspiro[4.6]undecan-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)





![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)
![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)